2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde
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Overview
Description
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is a chemical compound with the molecular formula C12H16N2O It features a benzaldehyde moiety linked to an azetidine ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the reaction of 3-(dimethylamino)azetidine with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[3-(Dimethylamino)azetidin-1-yl]benzoic acid.
Reduction: 2-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and dimethylamino group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate: Similar structure but with an acetate group instead of a benzaldehyde moiety.
2-Azetidinones: Compounds with a similar azetidine ring structure but different substituents.
Uniqueness
2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to the presence of both the benzaldehyde and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[3-(dimethylamino)azetidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-7-14(8-11)12-6-4-3-5-10(12)9-15/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
KZYDVSXILFFSHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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